Z-D-Ser(TBu)-OH
CAS No.: 65806-90-8
Cat. No.: VC21545081
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65806-90-8 |
|---|---|
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | (2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
| Standard InChI Key | TXDGEONUWGOCJG-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Nomenclature and Basic Information
Z-D-Ser(tBu)-OH, also known as N-alfa-Cbz-O-t-butyl-D-serine, is a derivative of the amino acid serine with protective groups attached to both the amino and hydroxyl functions. The compound has a molecular formula of C15H21NO5 and a molecular weight of 295.33 g/mol . Its Chemical Abstracts Service (CAS) registry number is 65806-90-8, which serves as its unique identifier in chemical databases .
The systematic IUPAC name for this compound is (2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid . Other synonyms include:
-
N-CBz-O-tert-butyl-D-serine
-
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)propanoic acid
Structural Characteristics
Z-D-Ser(tBu)-OH features three key structural components:
-
The D-serine amino acid backbone
-
A benzyloxycarbonyl (Z or Cbz) protecting group on the alpha-amino function
-
A tert-butyl protecting group on the serine side-chain hydroxyl group
The compound's structure can be represented by the SMILES notation: CC(C)(C)OCC@HNC(=O)OCC1=CC=CC=C1 . The InChI notation for this compound is InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 .
Physical and Chemical Properties
Physical Properties
Z-D-Ser(tBu)-OH possesses several important physical properties that influence its behavior in chemical reactions and its handling in laboratory settings. These properties are summarized in Table 1.
Table 1: Physical Properties of Z-D-Ser(tBu)-OH
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 295.33 g/mol | |
| Density | 1.2±0.1 g/cm³ | |
| Boiling Point | 266.0±30.0 °C at 760 mmHg | |
| Flash Point | 114.6±24.6 °C | |
| XLogP3-AA | 1.9 | |
| Exact Mass | 295.14197277 Da |
Chemical Properties
The chemical properties of Z-D-Ser(tBu)-OH are largely determined by its functional groups and protective modifications. The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also contains 8 rotatable bonds, which contributes to its flexibility in solution .
The carboxylic acid group in this compound remains unprotected, allowing it to participate in coupling reactions during peptide synthesis. The amino group is protected by the benzyloxycarbonyl (Z) group, while the hydroxyl function of the serine side chain is protected by the tert-butyl group. These protective groups prevent unwanted side reactions during peptide bond formation and can be selectively removed under specific conditions .
Synthesis and Preparation
Synthetic Routes
The synthesis of Z-D-Ser(tBu)-OH typically involves a sequential protection strategy of the D-serine amino acid. This process generally involves two key steps:
-
Protection of the hydroxyl group: The hydroxyl group of D-serine is protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine.
-
Protection of the amino group: The amino group is protected by reacting it with benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium bicarbonate .
A key reference for the synthesis methodology is found in work by Masiukiewicz et al. in the Polish Journal of Chemistry (1995, vol. 69, #5, p. 674-680) .
Industrial Production Methods
On an industrial scale, the production of Z-D-Ser(tBu)-OH employs similar synthetic routes but utilizes automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. These industrial processes have been optimized to maximize efficiency while maintaining the stereochemical integrity of the D-configuration of serine .
Applications in Research and Industry
Peptide Synthesis
Z-D-Ser(tBu)-OH serves as an important building block in peptide synthesis due to its protected functional groups. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound is particularly valuable in solid-phase peptide synthesis (SPPS) methodologies .
The mechanism of action primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group, while the tert-butyl group protects the hydroxyl group. These protective groups can be selectively removed under specific conditions to yield the desired peptide product .
Research Applications
In scientific research, Z-D-Ser(tBu)-OH finds application in various fields including:
-
Peptide and protein synthesis as a building block
-
Development of peptide-based pharmaceuticals
-
Biochemical studies involving enzyme-substrate interactions and protein folding
The compound is provided commercially for research purposes at various concentrations. For example, it may be supplied as a 10mM solution in 25 μL quantities for laboratory use .
Chemical Reactions and Transformations
Deprotection Reactions
Z-D-Ser(tBu)-OH can undergo selective deprotection reactions under specific conditions:
-
The tert-butyl (tBu) protecting group can be removed using trifluoroacetic acid (TFA), typically in dichloromethane, yielding the free hydroxyl group.
-
The benzyloxycarbonyl (Z) protecting group can be removed via catalytic hydrogenation, typically using hydrogen gas in the presence of a palladium catalyst such as Pd/C .
Coupling Reactions
In peptide synthesis, Z-D-Ser(tBu)-OH undergoes coupling reactions with other amino acids to form peptide bonds. These coupling reactions typically utilize reagents such as:
-
Dicyclohexylcarbodiimide (DCC)
-
N,N'-diisopropylcarbodiimide (DIC)
The products formed from these reactions include extended peptide chains, with the specific structure determined by the sequence of amino acids used in the synthesis.
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.3864 mL | 16.9319 mL | 33.8639 mL |
| 5 mM | 0.6773 mL | 3.3864 mL | 6.7728 mL |
| 10 mM | 0.3386 mL | 1.6932 mL | 3.3864 mL |
Volume of solvent required to achieve the desired concentration
Transportation Considerations
Z-D-Ser(tBu)-OH is classified as non-hazardous for air and ground transportation according to regulatory standards. Evaluation sample solutions are typically shipped with blue ice, while other sizes are available with room temperature shipping or with blue ice upon request .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume